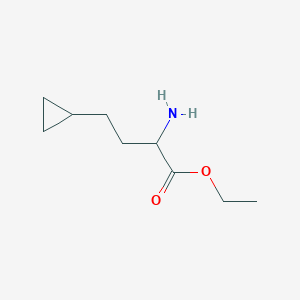
Ethyl 2-amino-4-cyclopropylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-cyclopropylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopropylbutanoate typically involves the reaction of ethyl 2-bromo-4-cyclopropylbutanoate with ammonia or an amine source. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Ethyl 2-bromo-4-cyclopropylbutanoate+NH3→Ethyl 2-amino-4-cyclopropylbutanoate+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-cyclopropylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of ethyl 2-amino-4-cyclopropylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-amino-4-cyclopropylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of ethyl 2-amino-4-cyclopropylbutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Ethyl 2-amino-4-cyclopropylbutanoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-methylbutanoate: Lacks the cyclopropyl group, which may result in different biological activity.
Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
生物活性
Ethyl 2-amino-4-cyclopropylbutanoate is an organic compound notable for its unique cyclopropyl structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N₃O₂
- Molecular Weight : Approximately 201.26 g/mol
- Structural Features : The compound contains an amino group, a cyclopropyl moiety, and an ethyl ester functional group, which may contribute to its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation Reactions : Utilizing cyclopropyl halides.
- Amination Techniques : Employing amines in the presence of suitable catalysts.
- Esterification Processes : Combining acids and alcohols under acidic conditions.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antidepressant Potential : Similar compounds have shown efficacy in modulating neurotransmitter levels, suggesting potential antidepressant effects.
- Anti-inflammatory Properties : The cyclopropane ring may enhance interactions with inflammatory pathways.
- Anticancer Activity : Research on structurally related compounds indicates possible anticancer properties through enzyme inhibition.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-3-methylbutanoate | Contains an amino group and branched alkane | Antidepressant potential |
| Ethyl 2-amino-4-(cyclobutyl)butanoate | Similar structure with a cyclobutyl group | Potential anti-inflammatory |
| Ethyl 2-amino-5-cyclohexylpentanoate | Cyclohexane instead of cyclopropane | Possible anticancer properties |
| Ethyl 3-amino-4-cyclopropylbutanoate | Different position of the amino group | Neurotransmitter modulation |
This table highlights the unique characteristics of this compound compared to other compounds, indicating its distinct biological properties due to the specific cyclopropyl configuration.
Case Studies and Research Findings
-
Cyclopropane Derivatives Study :
A review of cyclopropane derivatives indicated a broad spectrum of biological activities, including enzyme inhibition and antimicrobial effects. The introduction of a cyclopropane ring was noted to enhance the overall potency of certain compounds . -
Anticancer Activity Assessment :
Research involving similar structural analogs has demonstrated anticancer activities through mechanisms such as inhibition of key enzymes involved in tumor growth. These findings suggest that further investigation into this compound could reveal significant therapeutic potentials . -
Neurochemical Studies :
Studies on related compounds have shown their effectiveness in modulating neurotransmitter systems, which could translate into potential applications for mood disorders and neurodegenerative diseases.
属性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-cyclopropylbutanoate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)6-5-7-3-4-7/h7-8H,2-6,10H2,1H3 |
InChI 键 |
RUSNOLSLPQKTMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCC1CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















